Acetonitrile-d3

Descripción general

Descripción

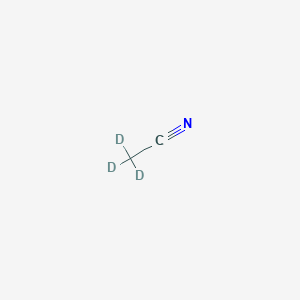

Acetonitrile-d3 (deuterated acetonitrile, CAS 2206-26-0) is a deuterated solvent where all hydrogen atoms in acetonitrile (CH₃CN) are replaced by deuterium (D), resulting in CD₃CN. It is widely used in nuclear magnetic resonance (NMR) spectroscopy due to its low viscosity, high deuteration purity (up to 99.95%), and minimal interference with analyte signals . Its applications span pharmaceuticals, organic chemistry, and materials science, particularly in studying molecular interactions, reaction kinetics, and structural elucidation .

Métodos De Preparación

Acid-Catalyzed Deuterium Exchange

Protonated acetonitrile (CH₃CN) can be converted to Acetonitrile-d3 via acid-catalyzed H/D exchange using deuterated water (D₂O). This method is cost-effective for small-scale synthesis:

-

Reaction Setup : CH₃CN is refluxed with excess D₂O and a catalytic amount of D₂SO₄ at 80–100°C for 24–72 hours.

-

Purification : The product is separated via fractional distillation under reduced pressure to minimize contamination from residual H₂O or HOD.

Key Parameters :

Advantages :

-

Utilizes readily available starting materials.

-

Suitable for laboratory-scale preparation.

Challenges :

-

Energy-intensive due to prolonged refluxing.

-

Requires high-purity D₂O to avoid isotopic dilution.

Synthesis from Deuterated Methyl Halides

This compound can be synthesized via nucleophilic substitution using deuterated methyl iodide (CD₃I) and sodium cyanide (NaCN):

-

Reaction Mechanism :

-

Conditions : Conducted in dimethylformamide (DMF) at 80°C for 12 hours.

-

Purification : The crude product is washed with water to remove NaI and distilled under nitrogen to prevent hydrolysis.

Key Parameters :

Advantages :

-

Straightforward one-step synthesis.

-

High isotopic purity achievable.

Challenges :

-

CD₃I is expensive and highly toxic.

-

Competing side reactions (e.g., hydrolysis) may reduce yield.

Electrochemical Deuteration of Acrylonitrile

An emerging method involves the electrochemical reduction of acrylonitrile (C₃H₃N) in deuterated electrolytes:

-

Setup : A platinum cathode and deuterium-saturated electrolyte (e.g., D₂SO₄ in D₂O).

-

Reaction :

-

Isolation : Product is extracted using deuterated chloroform (CDCl₃) and distilled.

Key Parameters :

Advantages :

-

Mild reaction conditions.

-

Minimal byproduct formation.

Challenges :

-

Requires specialized electrochemical equipment.

-

Limited scalability.

Comparative Analysis of Preparation Methods

The table below summarizes the critical metrics for each synthesis route:

| Method | Starting Material | Catalyst/Reagent | Temperature (°C) | Yield (%) | Isotopic Purity (%) |

|---|---|---|---|---|---|

| Catalytic Dehydrogenation | CD₃CD₂NH₂ | Cu-Zn/Al₂O₃ | 250–500 | 55–75 | 98–99 |

| Acid-Catalyzed Exchange | CH₃CN + D₂O | D₂SO₄ | 80–100 | 85–90 | 99.5 |

| Methyl Halide Substitution | CD₃I + NaCN | None | 80 | 70–80 | 98 |

| Electrochemical Deuteration | C₃H₃N + D₂O | Pt cathode | 25–40 | 60–70 | 90 |

Purification and Quality Control

Achieving high isotopic purity (>99%) requires stringent post-synthesis processing:

-

Distillation : Fractional distillation under inert atmosphere (N₂ or Ar) to prevent H/D exchange with ambient moisture.

-

Chromatography : Size-exclusion chromatography with deuterated solvents (e.g., CDCl₃) to remove non-deuterated impurities.

-

Analytical Validation :

Industrial and Research Applications

Análisis De Reacciones Químicas

Types of Reactions: Acetonitrile-d3 undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the cyano group (CN) is replaced by other nucleophiles.

Addition Reactions: It can undergo addition reactions with electrophiles, forming new carbon-nitrogen bonds.

Oxidation and Reduction: this compound can be oxidized to form carboxylic acids or reduced to form amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and strong bases.

Addition Reactions: Electrophiles such as halogens and acids are used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products:

Substitution Reactions: Products include substituted nitriles.

Addition Reactions: Products include nitrile adducts.

Oxidation and Reduction: Products include carboxylic acids and amines.

Aplicaciones Científicas De Investigación

NMR Spectroscopy

Acetonitrile-d3 is predominantly used as a solvent in NMR spectroscopy. Its deuterated nature minimizes background signals, allowing for clearer spectral data.

Key Features:

- Solvent for 1H and 13C NMR : this compound is ideal for proton and carbon NMR studies due to its high purity and low water content, which can interfere with results .

- Residual Dipolar Couplings : It facilitates the study of molecular interactions through residual dipolar couplings, providing insights into the structure and dynamics of biomolecules .

Case Study:

In a study on the structural determination of biomolecules, this compound was employed to analyze solvent ordering effects around solutes. This method highlighted how solvent-solvent interactions could influence molecular behavior, emphasizing the importance of choosing appropriate solvents in structural biology .

Organic Synthesis

This compound serves as a crucial reagent in various organic synthesis processes, particularly in the development of pharmaceuticals.

Applications:

- Chiral Drug Synthesis : It is utilized in the synthesis of chiral compounds, where deuterated solvents help in tracking reaction pathways and mechanisms through NMR analysis .

- Catalysis Studies : The compound is also used to probe catalytic reactions involving zeolites, where it helps quantify Lewis and Brønsted acidity sites .

Example:

Research has demonstrated that using this compound in reactions involving borane catalysts significantly enhances enantioselectivity in the production of optically active compounds .

Biochemical Studies

In biochemical research, this compound is employed as a solvent for various assays and reactions.

Applications:

- Protein-Ligand Interactions : It aids in studying interactions between proteins and small molecules, providing essential data on binding affinities and structural conformations.

- Metabolic Pathway Analysis : The solvent's properties allow for detailed analysis of metabolic pathways through mass spectrometry coupled with NMR techniques.

Mecanismo De Acción

Acetonitrile-d3 exerts its effects primarily as a solvent in NMR spectroscopy. The deuterium atoms in this compound do not interfere with the NMR signals of the sample, allowing for clear and accurate analysis. The compound’s high isotopic purity ensures minimal background noise, making it ideal for high-resolution NMR studies .

Comparación Con Compuestos Similares

Acetonitrile-d3 is compared with other deuterated solvents, including dimethyl sulfoxide-d6 (DMSO-d6), acetone-d6, methanol-d4, and chloroform-d1, based on solvent polarity, hydrogen-bonding capacity, NMR performance, and chemical stability.

Solvent Polarity and Hydrogen-Binding Capacity

This compound is less polar than DMSO-d6, making it a weaker hydrogen bond acceptor. This property enhances binding constants for anion-host interactions compared to DMSO-d6. For example, chloride-binding constants for macrocyclic receptors in this compound (Ka = 397 M⁻¹) are tenfold higher than in DMSO-d6 (Ka = 40 M⁻¹) due to weaker solvent competition . Similarly, NH proton signals in this compound broaden due to fast exchange in weakly hydrogen-bonding environments, unlike sharp signals observed in DMSO-d6 .

Table 1: Solvent Polarity and Anion-Binding Constants

| Solvent | Relative Polarity | Chloride-Binding Constant (Ka, M⁻¹) | Reference |

|---|---|---|---|

| This compound | Moderate | 397 | |

| DMSO-d6 | High | 40 | |

| Acetone-d6 | Low-Moderate | Not Reported | – |

NMR Performance

- Signal Resolution : this compound provides superior resolution for methyl group splitting compared to acetone-d6, as seen in studies of deprotonated rotors where acetone-d6 failed to resolve split signals .

- Metal Complexation : In this compound, ligand signals broaden upon metal addition (e.g., Pb²⁺), suggesting dynamic coordination changes. In contrast, acetone-d6 maintains sharp signals under similar conditions .

- NH Signal Behavior : NH protons in Re(CO)₃ complexes exhibit sharp signals in DMSO-d6 but broaden in this compound due to weaker solvent-proton interactions .

Table 2: NMR Characteristics in Different Solvents

| Solvent | NH Signal Sharpness (25°C) | Metal-Induced Broadening | Methyl Splitting Resolution | Reference |

|---|---|---|---|---|

| This compound | Broad | Yes | High | |

| DMSO-d6 | Sharp | No | Moderate | |

| Acetone-d6 | – | No | Low |

Chemical Stability and Reactivity

- Kinetic Studies : Reaction kinetics in this compound, such as proton exchange equilibria in sodium β-naphthoxide, are directly observable via in situ ¹H NMR, highlighting its stability in tracking dynamic processes .

- Solvent Compatibility : this compound is compatible with quantitative NMR methods (e.g., PULCON) across diverse analytes, unlike chloroform-d1, which may require solvent-specific calibration .

Actividad Biológica

Acetonitrile-d3 (C2D3N), a deuterated form of acetonitrile, is increasingly recognized for its unique properties in biological and chemical research. This article explores the biological activity of this compound, focusing on its role in organic synthesis, potential therapeutic applications, and its behavior in biological systems.

This compound is primarily used as a solvent in various chemical reactions due to its polar aprotic nature. The deuteration of acetonitrile enhances its stability and reduces background noise in spectroscopic analyses, making it a valuable tool in NMR spectroscopy and other analytical techniques. Its chemical structure allows it to participate in nucleophilic reactions, where the nitrogen atom can act as a nucleophile due to its lone pair of electrons .

1. Role in Organic Synthesis

This compound has been utilized as a solvent and reagent in numerous organic synthesis reactions. Its ability to stabilize reaction intermediates and facilitate radical processes makes it an important component in the synthesis of complex organic molecules. Recent studies have shown that acetonitrile can be involved in cyanomethylation reactions, leading to the formation of valuable nitrogen-containing heterocycles .

2. Toxicological Studies

While acetonitrile itself is known for its toxicity, studies on this compound indicate that deuteration may influence its metabolic pathways. The biological activity of this compound has been investigated concerning its effects on cellular systems. For example, it has been shown to exhibit lower toxicity compared to non-deuterated acetonitrile, potentially due to altered metabolic processing .

Case Study 1: Metabolic Pathways

Research indicates that this compound undergoes distinct metabolic pathways compared to its non-deuterated counterpart. A study demonstrated that this compound could be metabolized by cytochrome P450 enzymes, resulting in the formation of less toxic metabolites . This finding suggests that deuteration may mitigate some of the adverse effects associated with acetonitrile metabolism.

Case Study 2: Antiproliferative Effects

In vitro studies have examined the antiproliferative effects of compounds synthesized using this compound as a solvent. These studies revealed that certain derivatives possess significant activity against cancer cell lines, indicating potential therapeutic applications . The ability of these compounds to inhibit cell proliferation suggests that this compound could play a role in developing anticancer agents.

Data Table: Biological Activity Summary

Q & A

Q. How does Acetonitrile-d³ enhance resolution in NMR spectroscopy for organometallic complexes?

Basic Research Focus

Acetonitrile-d³ is widely used as a deuterated solvent in NMR due to its ability to suppress solvent proton signals, improving spectral clarity. For example, in studies of rhenium carbonyl complexes, ¹H and ¹³C NMR spectra in Acetonitrile-d³ enabled unambiguous signal assignments via HSQC and HMBC cross-peaks . The deuterium substitution reduces splitting artifacts caused by proton coupling, critical for resolving overlapping signals in organometallic systems.

Methodological Note :

- Temperature Control : EXSY NMR experiments at -48°C in Acetonitrile-d³ revealed solvent-dependent exchange kinetics in platinum complexes .

- Concentration Effects : At 0.054 M Acetonitrile-d³, correlation signal intensities remained stable, suggesting minimal solvent interference in dynamic NMR studies .

Q. What isotopic effects are observed in pyrolysis studies of Acetonitrile-d³ compared to non-deuterated acetonitrile?

Advanced Research Focus

Pyrolysis of Acetonitrile-d³ proceeds ~40% slower than its non-deuterated counterpart, attributed to kinetic isotope effects (KIEs) in C-D bond cleavage . A dual mechanism was proposed:

First-order pathway : Homolytic C-CN bond dissociation.

Second-order pathway : Radical recombination or H-atom abstraction.

Deuterium substitution shifts product ratios, increasing methane and hydrogen cyanide yields while suppressing vinyl cyanide formation .

Data Contradiction Analysis :

- Mechanistic Ambiguity : The slower rate in Acetonitrile-d³ conflicts with classical KIEs, suggesting competing pathways. Researchers should validate mechanisms using isotopic labeling or computational modeling.

Q. How does Acetonitrile-d³ serve as a probe for Lewis and Brønsted acidity in zeolite catalysts?

Advanced Research Focus

Acetonitrile-d³ interacts with acidic sites in zeolites, producing distinct ¹³C NMR shifts:

- Lewis Acidity : Coordination to metal centers (e.g., Sn, Al) downfield-shifts the nitrile carbon (e.g., δ ~120-130 ppm) .

- Brønsted Acidity : Hydrogen bonding with acidic protons upfield-shifts the signal (δ ~100-110 ppm) .

Methodological Protocol :

Sample Preparation : Degas zeolites under vacuum before adding Acetonitrile-d³ to avoid moisture interference.

Quantitative Analysis : Compare shifts with reference data (e.g., Sn-beta zeolites show δ 123 ppm for Sn-Lewis sites ).

Q. Why are temperature-dependent NMR studies in Acetonitrile-d³ critical for characterizing dynamic molecular processes?

Advanced Research Focus

Temperature modulates solvent viscosity and molecular mobility, affecting exchange processes. For example:

- In [Re(CO)₃(DAE)]BF₄, NH signal splitting in Acetonitrile-d³ at -5°C revealed slow proton exchange, while coalescence at 25°C indicated rapid dynamics .

- EXSY Applications : At sub-ambient temperatures, cross-peaks in Acetonitrile-d³ resolved benzene substitution kinetics in platinum complexes .

Experimental Design Tips :

- Use a cooling probe (e.g., -48°C) to capture intermediate exchange regimes.

- Validate assignments with 2D NMR (COSY, NOESY) to distinguish chemical exchange from structural isomers .

Q. How does Acetonitrile-d³ influence the solubility and stability of polyoxometalate complexes?

Basic Research Focus

Acetonitrile-d³ solubilizes charged species like [ǂ-PW₁₁{Al(OH₂)}O₃₉]⁴⁻, enabling structural analysis via ²⁷Al and ¹⁸³W NMR. Key findings:

- Al Coordination : A broad ²⁷Al NMR signal at 16.1 ppm confirmed monomeric Al(OH₂) sites .

- W Symmetry : ¹⁸³W NMR spectra matched crystallographic data, confirming solution-phase structural retention .

Stability Considerations :

- Avoid prolonged storage in Acetonitrile-d³ for moisture-sensitive complexes.

- Monitor deuterium exchange in labile protons (e.g., NH groups) using time-resolved NMR .

Q. What are the best practices for handling Acetonitrile-d³ in kinetic studies of organometallic reactions?

Methodological Guidance

- Purity Standards : Use ≥99.9 atom % D to minimize proton contamination .

- Reaction Quenching : Rapidly cool samples to -78°C to arrest deuterium exchange in intermediates.

- Data Validation : Cross-reference kinetic data with non-deuterated solvents to isolate isotope effects .

Safety Note :

Acetonitrile-d³ is toxic and flammable. Use fume hoods and impermeable gloves (e.g., nitrile) per NIST safety guidelines .

Q. How do solvent interactions in Acetonitrile-d³ affect redox potentials in electrochemical studies?

Advanced Research Focus

Deuterated solvents alter dielectric constants and hydrogen-bonding networks, shifting redox potentials. For rhodium hydride complexes in Acetonitrile-d³:

- Thermodynamic Shifts : ΔG° values for H₂ binding decreased by ~2 kJ/mol compared to non-deuterated solvent .

- Methodological Adjustment : Calibrate reference electrodes (e.g., Ag/Ag⁺) in deuterated media to account for solvent effects .

Q. Can Acetonitrile-d³ induce isotopic scrambling in catalytic cycles?

Contradiction Analysis

While Acetonitrile-d³ is generally inert, trace moisture or acidic sites may promote deuterium exchange:

- Case Study : In Sn-zeolites, deuterium from Acetonitrile-d³ incorporated into reaction products, altering catalytic pathways .

- Mitigation Strategy : Pre-dry solvents over molecular sieves and monitor deuterium content via mass spectrometry.

Q. How does Acetonitrile-d³ compare to DMSO-d⁶ in resolving paramagnetic NMR signals?

Advanced Comparison

- Solvent Polarity : Acetonitrile-d³ (ε = 37.5) provides weaker ion solvation than DMSO-d⁶ (ε = 47.2), sharpening signals for charged paramagnetic species .

- Example : NH signals in [Re(CO)₃(DAE)]BF₄ showed better resolution in Acetonitrile-d³ than in DMSO-d⁶ due to reduced line broadening .

Q. What are the limitations of using Acetonitrile-d³ in high-temperature NMR studies?

Methodological Constraints

Propiedades

IUPAC Name |

2,2,2-trideuterioacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N/c1-2-3/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYAHXRMPXWCK-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176547 | |

| Record name | (2H3)Acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | (2H3)Acetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2206-26-0 | |

| Record name | Acetonitrile-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2206-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H3)Acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H3)Acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H3]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.